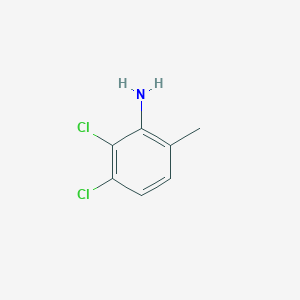

2,3-Dichloro-6-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJUCTMXLJIVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556740 | |

| Record name | 2,3-Dichloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62077-27-4 | |

| Record name | 2,3-Dichloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dichloro-6-methylaniline CAS number 62077-27-4

An In-Depth Technical Guide to 2,3-Dichloro-6-methylaniline (CAS: 62077-27-4)

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, identified by CAS number 62077-27-4, is a substituted aniline that serves as a crucial building block in advanced organic synthesis. Its specific substitution pattern—two chlorine atoms ortho and meta to the amine, and a methyl group ortho on the other side—imparts a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its synthesis, properties, applications, analytical methodologies, and safety protocols, grounded in established scientific principles.

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its core identity and physical characteristics.

1.1. Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

EINECS Number: 263-396-6[1]

Caption: Chemical structure of this compound.

1.2. Physicochemical Data

The properties summarized below are critical for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source |

| Melting Point | 33 °C | [1] |

| Boiling Point | 288-290 °C (at 739 Torr) | [1] |

| Molecular Weight | 176.04 | [1][2] |

| pKa | 1.45 ± 0.10 (Predicted) | [1] |

| Purity Specification | ≥ 95% | [2] |

| Moisture Content | ≤ 0.5% | [2] |

Part 2: Synthesis and Mechanistic Rationale

While multiple synthetic routes may exist, a common laboratory-scale approach involves the dehalogenation of a brominated precursor. This method is illustrative of catalytic hydrogenation techniques widely employed in organic synthesis.

2.1. Example Synthetic Protocol: Debromination

A documented preparation involves the catalytic reduction of 2,3-dichloro-4-bromo-6-methylaniline.[3]

Experimental Protocol:

-

Reaction Setup: A slurry of 2,3-dichloro-4-bromo-6-methylaniline (25.5 mmol) and sodium acetate (102 mmol) is prepared in a 120 ml 1:1 (v/v) mixture of acetic acid and ethanol.

-

Catalyst Addition: 5% Palladium on carbon (Pd/C) catalyst (0.55 g) is added to the slurry. The choice of Pd/C is critical; it is a highly efficient catalyst for hydrodehalogenation, selectively cleaving the C-Br bond over the more stable C-Cl bonds under controlled conditions.

-

Hydrogenation: The mixture is hydrogenated on a Parr shaker at an initial pressure of 45-50 psi. The Parr shaker provides a robust system for maintaining a constant hydrogen atmosphere and ensuring efficient mixing of the solid catalyst with the liquid phase.

-

Reaction Monitoring & Completion: The reaction proceeds for approximately 2.5 hours. Completion is marked by the cessation of hydrogen uptake by the reaction mixture.

-

Workup: The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude material is purified via column chromatography to afford the final product, this compound.

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Design:

-

Sodium Acetate: Functions as a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the debromination. This prevents the reaction medium from becoming overly acidic, which could otherwise lead to side reactions or catalyst deactivation.

-

Palladium on Carbon (Pd/C): This heterogeneous catalyst is the standard for such reductions due to its high activity, selectivity, and ease of removal (filtration). The carbon support provides a high surface area for the reaction to occur.

-

Acetic Acid/Ethanol Solvent System: This mixture provides good solubility for the starting material and the sodium acetate, creating a suitable medium for the three-phase reaction (solid catalyst, liquid reactants, gaseous hydrogen).

Part 3: Applications in Drug Discovery and Development

Substituted anilines are cornerstone intermediates in medicinal chemistry. The specific arrangement of halogens and alkyl groups on the aniline ring of this compound allows it to serve as a key precursor for more complex molecular scaffolds.

Its primary utility is as a starting material or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[4] It is particularly valuable in stages of drug development that require method validation and quality control (QC) applications, where a well-characterized intermediate is essential.[5]

While specific drug synthesis pathways starting from this exact CAS number are proprietary, its structural motifs are found in molecules designed to be tyrosine kinase inhibitors and other biologically active compounds.[6][7] The chloro-substituents can serve as synthetic handles for further functionalization or can be critical for modulating the electronic properties and binding affinity of the final API.

Caption: Role as a foundational building block in multi-step synthesis.

Part 4: Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and quality of this compound. Gas chromatography is a primary technique for separation and quantification.

4.1. Gas Chromatography (GC)

Aniline derivatives are well-suited for analysis by GC. EPA Method 8131, though designed for a broader range of anilines, provides a relevant framework for developing a specific method.[8]

General GC Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the material in a suitable solvent (e.g., toluene or methylene chloride). For complex matrices, a liquid-liquid extraction at basic pH (>11) may be required.[8]

-

Instrument Setup:

-

Column: A capillary column suitable for separating aromatic amines, such as a DB-5 or equivalent.

-

Detector: A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds and minimizes interference, making it ideal.[8] A Flame Ionization Detector (FID) can also be used.

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Carrier Gas: Helium or Hydrogen.

-

-

Calibration: Prepare a series of calibration standards of known concentrations. Perform a multi-point calibration as described in EPA Method 8000 to establish a calibration curve.[8]

-

Analysis: Inject the prepared sample and standards into the GC system. The retention time is used for qualitative identification, and the peak area is used for quantification against the calibration curve.

-

Confirmation: For unfamiliar samples, compound identification should be confirmed by a second technique, such as Gas Chromatography-Mass Spectrometry (GC/MS).[8]

Caption: Workflow for the GC analysis of this compound.

4.2. Spectroscopic Data

Part 5: Safety, Handling, and Toxicology

Proper handling of chlorinated anilines is paramount due to their potential toxicity. Safety data for the closely related isomer 2,4-Dichloro-6-methylaniline (CAS 30273-00-8) provides a strong basis for hazard assessment.[10][11]

5.1. Hazard Identification

-

Eye Damage/Irritation: Causes serious eye irritation.[10][11]

-

Respiratory Irritation: May cause respiratory irritation.[10][11]

GHS Hazard Statements (Inferred from Isomers):

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

5.2. Safe Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[10]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

-

Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[10] For long-term stability, store in a dark place under an inert atmosphere at room temperature.[1] Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[12][13]

5.3. First Aid Measures

-

If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

References

-

Preparation of this compound. PrepChem.com. [Link]

-

2,6-Dichloro-3-methylaniline | C7H7Cl2N | CID 116529. PubChem. [Link]

-

Specifications of this compound. Capot Chemical. [Link]

-

This compound - CAS 62077-27-4. Axios Research. [Link]

-

2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287. PubChem. [Link]

-

Safety data sheet - 4,4'-Methylenebis(3-chloro-2,6-diethylaniline). CPAChem. [Link]

- CN112358404A - Preparation method of 2-chloro-6-methylaniline.

-

Synthesis of 2,6-dichloro-3-methylaniline. ResearchGate. [Link]

-

2-Chloro-6-methylaniline | C7H8ClN | CID 6897. PubChem. [Link]

-

2,3-Dichloroaniline. Wikipedia. [Link]

-

Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

Sources

- 1. This compound CAS#: 62077-27-4 [m.chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-Chloro-6-methylaniline Manufacturer in India [punagri.com]

- 5. This compound - CAS - 62077-27-4 | Axios Research [axios-research.com]

- 6. Page loading... [guidechem.com]

- 7. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 8. epa.gov [epa.gov]

- 9. 2,6-Dichloro-3-methylaniline(64063-37-2) 1H NMR [m.chemicalbook.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Unveiling the Molecular Architecture of 2,3-Dichloro-6-methylaniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the molecular structure of 2,3-Dichloro-6-methylaniline (CAS No. 62077-27-4), a key substituted aniline derivative. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive analysis of its structural features through a combination of experimental data from analogous compounds and theoretical calculations.

Introduction: Significance and Physicochemical Properties

This compound, a member of the dichloroaniline family, serves as a crucial building block in the synthesis of a variety of organic compounds. Its molecular structure, characterized by a benzene ring substituted with two chlorine atoms, a methyl group, and an amino group, imparts specific reactivity and properties that are of interest in the development of pharmaceuticals and agrochemicals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62077-27-4 | [1] |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | [1] |

| Melting Point | 33 °C | [1] |

| Appearance | Solid | - |

The strategic placement of the chloro and methyl groups on the aniline ring influences the electron density distribution and steric hindrance, thereby dictating its chemical behavior in synthetic transformations. A thorough understanding of its three-dimensional structure is paramount for predicting reaction outcomes and designing novel molecules with desired biological or material properties.

Elucidation of the Molecular Structure

A definitive single-crystal X-ray diffraction study for this compound is not publicly available. Therefore, a multi-faceted approach combining theoretical modeling with comparative analysis of spectroscopic data from structurally related compounds is employed to delineate its molecular architecture.

Theoretical Molecular Geometry

To provide a foundational understanding of the molecule's geometry, computational modeling using Density Functional Theory (DFT) is an invaluable tool. While specific computational studies for this compound are not prevalent in the literature, analyses of similar substituted anilines reveal key structural trends[2][3].

It is anticipated that the aniline ring will exhibit a largely planar geometry. The C-N bond length is expected to be shorter than a typical single bond due to the delocalization of the nitrogen lone pair into the aromatic system. The presence of the ortho-methyl group and a chlorine atom will likely induce some steric strain, potentially causing a slight pyramidalization at the nitrogen atom and minor out-of-plane distortions of the substituents. The chlorine atoms at positions 2 and 3 will influence the electronic landscape of the ring through their inductive electron-withdrawing and weak resonance-donating effects.

Diagram 1: Predicted Molecular Structure and Numbering of this compound

Caption: Predicted molecular structure of this compound with IUPAC numbering.

Spectroscopic Characterization: A Comparative Approach

While direct spectroscopic data for this compound is sparse, a preparation of the compound confirmed its structure via IR and ¹H NMR spectroscopy[4]. By analyzing the spectra of closely related analogs, we can predict the salient features of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be informative. The aromatic region will likely display two distinct signals for the two aromatic protons. The proton at C4 will likely appear as a doublet, coupled to the proton at C5. The proton at C5 will appear as a doublet of doublets, coupled to the proton at C4 and with a smaller coupling to the methyl group protons. The methyl group protons will likely appear as a singlet, and the amine protons will present as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chlorine atoms and the electron-donating amino and methyl groups. The carbon bearing the methyl group (C6) and the carbon bearing the amino group (C1) will be significantly affected. The methyl carbon will appear as a single peak in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on comparative data)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | |||

| Ar-H (C4, C5) | 6.5 - 7.5 | m | Complex pattern due to coupling. |

| -NH₂ | 3.5 - 4.5 | br s | Chemical shift and broadening are solvent-dependent. |

| -CH₃ | 2.0 - 2.5 | s | |

| ¹³C | |||

| C-NH₂ (C1) | 140 - 150 | s | |

| C-Cl (C2, C3) | 115 - 130 | s | Downfield shift due to chlorine. |

| C-H (C4, C5) | 120 - 135 | s | |

| C-CH₃ (C6) | 125 - 135 | s | |

| -CH₃ | 15 - 25 | s |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the NH₂ group is expected around 1600-1650 cm⁻¹.

-

C-N Stretching: The C-N stretching vibration will likely be found in the 1250-1350 cm⁻¹ range.

-

C-Cl Stretching: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Analysis of the IR spectrum of the closely related 2-chloro-6-methylaniline shows characteristic N-H stretching bands, which supports these predictions[5].

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 175, corresponding to the nominal mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak will have an intensity of approximately 65% of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak. Common fragmentation pathways for anilines include the loss of HCN and the formation of various aromatic cations.

Synthesis and Handling

Synthetic Approach

A documented synthesis of this compound involves the reduction of a corresponding nitroaniline precursor[4]. Alternative synthetic strategies for related dichloromethylanilines often employ multi-step sequences involving chlorination and reduction reactions on substituted anilines or toluenes.

Diagram 2: Generalized Synthetic Workflow for Substituted Anilines

Caption: A generalized workflow for the synthesis and characterization of substituted anilines.

Experimental Protocol: General Reduction of a Nitroaromatic

The following is a generalized, illustrative protocol for the reduction of a nitroaromatic compound to the corresponding aniline, which is a common final step in the synthesis of compounds like this compound. Note: This is a representative procedure and must be adapted with appropriate safety precautions for the specific reagents and scale used.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitroaromatic precursor in a suitable solvent (e.g., ethanol, acetic acid).

-

Addition of Reducing Agent: Carefully add the reducing agent (e.g., tin(II) chloride dihydrate in concentrated hydrochloric acid, or catalytic hydrogenation with H₂ gas and a palladium catalyst).

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. If using a metal/acid reducing system, carefully neutralize the excess acid with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by a suitable method such as column chromatography or recrystallization to obtain the pure aniline derivative.

Safety and Handling

Substituted anilines, including this compound, should be handled with care as they can be toxic and may be absorbed through the skin. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and disposal information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. In the absence of a definitive crystal structure, a combination of theoretical considerations and comparative analysis of spectroscopic data from related compounds has been utilized to build a comprehensive structural model. The predicted spectroscopic features will aid researchers in the identification and characterization of this important synthetic intermediate. Further experimental work, particularly single-crystal X-ray diffraction, would be invaluable in confirming and refining the structural details presented herein.

References

Sources

synthesis pathways for 2,3-Dichloro-6-methylaniline

An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-6-methylaniline

Introduction

This compound is a substituted aniline that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its specific substitution pattern—featuring vicinal chloro groups and a methyl group ortho to the amine—makes it a valuable intermediate in the pharmaceutical and agrochemical industries. The precise arrangement of these functional groups allows for regioselective transformations, enabling the construction of targeted molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering both established industrial methods and modern catalytic approaches. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present the information with the clarity and rigor required by researchers, scientists, and drug development professionals.

Primary Synthesis Pathway: Reduction of 2,3-Dichloro-6-nitrotoluene

The most direct and industrially favored route to this compound is the reduction of its corresponding nitroaromatic precursor, 2,3-dichloro-6-nitrotoluene. This transformation is a cornerstone of aromatic amine synthesis, valued for its efficiency and high yield.

Causality and Mechanistic Insight

The conversion of an aromatic nitro group to an amine is a six-electron reduction. The choice of reducing agent is critical and is often dictated by factors such as cost, substrate tolerance, and scalability.

-

Metal-Acid Systems (Bechamp Reduction) : The use of a metal, such as iron or tin, in the presence of a mineral acid (typically HCl) is a classic and highly economical method.[1][2] Iron is particularly cost-effective for large-scale production. The reaction proceeds through a series of single-electron transfers from the metal surface to the nitro group, with the acid serving as a proton source for the intermediate species (nitroso, hydroxylamino) and for activating the metal surface.[2]

-

Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. It is often considered a "cleaner" method as the only byproduct is water. However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas, and the catalysts can be expensive.

-

Other Reducing Agents : Reagents like sodium dithionite can also be employed, particularly when milder conditions are required to avoid the reduction of other sensitive functional groups.[1]

The selection of the Bechamp reduction (Fe/HCl) is often a balance of its economic advantages against the need to manage the iron oxide sludge produced as a byproduct.[1]

Visualizing the Pathway: Reduction of a Nitro Precursor

Sources

An In-Depth Technical Guide to the Physical Properties of 2,3-Dichloro-6-methylaniline

Introduction: Characterizing a Niche Aromatic Amine

2,3-Dichloro-6-methylaniline (CAS No. 62077-27-4) is a halogenated aromatic amine whose physical and chemical properties are of interest to professionals in organic synthesis, medicinal chemistry, and materials science.[1][2] As with many specialized chemical intermediates, comprehensive public data can be sparse. This guide serves to consolidate the available experimental data, provide a robust theoretical analysis of its expected spectroscopic properties, and detail the standardized protocols necessary for its empirical characterization.

While its structural isomer, 2-chloro-6-methylaniline, is a well-documented and critical precursor in the synthesis of kinase inhibitors like Dasatinib, the specific applications of the 2,3-dichloro variant are not as widely reported.[3][4] Nevertheless, its bifunctional nature—possessing a nucleophilic amine group and a substituted aromatic ring—marks it as a potentially valuable building block for creating complex molecular architectures. This document provides the foundational physical data and methodologies required to evaluate its utility in research and development.

Section 1: Core Physical Properties

The fundamental physical constants of a compound govern its behavior in experimental and industrial settings, from reaction kinetics to purification and formulation. The known physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 62077-27-4 | [1][2] |

| Molecular Formula | C₇H₇Cl₂N | [1][2] |

| Molecular Weight | 176.04 g/mol | [1][2] |

| Melting Point | 33 °C | [1] |

| Boiling Point | 288-290 °C (at 739 Torr) | [1] |

| Density | Data not available in cited literature | |

| Appearance | Solid (based on melting point) |

Expert Insights:

The melting point of 33 °C indicates that this compound is a solid at standard room temperature (approx. 20-25 °C), a crucial detail for handling, storage, and weighing. Its high boiling point is characteristic of aromatic compounds with similar molecular weight, influenced by van der Waals forces and dipole-dipole interactions arising from the polar C-Cl and C-N bonds. The lack of readily available density data underscores the specialized nature of this compound and necessitates empirical determination for applications requiring precise volumetric measurements or process modeling.

Section 2: Solubility Characteristics & Determination Protocol

Quantitative solubility data for this compound is not widely published. However, a qualitative assessment can be made based on its molecular structure. The molecule is largely nonpolar, dominated by the benzene ring and two chlorine atoms. The amine group offers some capacity for hydrogen bonding, but this is sterically hindered by the adjacent methyl and chloro substituents.

-

Predicted Solubility:

-

Water: Expected to be sparingly soluble or insoluble due to the hydrophobic nature of the dichlorinated benzene ring.

-

Organic Solvents: Expected to be soluble in common nonpolar and moderately polar organic solvents such as toluene, diethyl ether, chloroform, and ethyl acetate, and likely soluble in alcohols like methanol and ethanol.

-

Aqueous Acid: The basicity of the aniline amine group (pKa of aniline is ~4.6) suggests it will become protonated and dissolve in aqueous acid solutions (e.g., 5% HCl) by forming a water-soluble ammonium salt.

-

Protocol for Qualitative Solubility Classification

This protocol provides a systematic approach to characterizing the solubility of an unknown or poorly documented compound like this compound.[5][6][7]

Objective: To classify the compound's solubility based on its behavior in water, ether, and aqueous acidic/basic solutions.

Materials:

-

This compound sample

-

Small test tubes (13x100 mm)

-

Graduated pipettes or cylinders

-

Solvents: Deionized water, diethyl ether, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq)

-

Vortex mixer

Procedure:

-

Sample Preparation: Place approximately 25 mg of the solid sample into five separate, labeled test tubes.

-

Water Solubility Test:

-

To the first tube, add 0.75 mL of deionized water in three 0.25 mL portions.

-

After each addition, vortex the tube vigorously for 30 seconds.

-

Observe if the solid dissolves completely. If it dissolves, the compound is water-soluble.

-

-

Ether Solubility Test:

-

To the second tube, add 0.75 mL of diethyl ether using the same portion-wise method.

-

Vortex and observe.

-

-

Acid Solubility Test (5% HCl):

-

If the compound was insoluble in water, add 0.75 mL of 5% HCl solution to the third tube.

-

Vortex and observe. Complete dissolution indicates the presence of a basic functional group (e.g., an amine). This is a self-validating step; an aniline derivative is expected to dissolve.

-

-

Base Solubility Tests (5% NaOH & 5% NaHCO₃):

-

If the compound was insoluble in water, add 0.75 mL of 5% NaOH solution to the fourth tube. Vortex and observe.

-

Add 0.75 mL of 5% NaHCO₃ solution to the fifth tube. Vortex and observe. Dissolution in NaOH but not NaHCO₃ indicates a weak acid, while dissolution in both indicates a strong acid. For this compound, no dissolution is expected.

-

Causality: The choice of solvents is hierarchical. Water solubility is tested first as it is a key differentiator. For water-insoluble compounds, reactivity with acid or base reveals the presence of ionizable functional groups by forming a soluble salt, a foundational principle in organic qualitative analysis.[7]

Section 3: Predicted Spectroscopic Signature Analysis

While experimental spectra for this specific isomer are not found in common public databases, its chemical structure allows for a highly accurate prediction of its key spectroscopic features. This theoretical analysis is invaluable for researchers aiming to confirm the identity of a synthesized sample.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

Aromatic Protons (2H): The two protons on the aromatic ring will appear as doublets due to coupling with each other. Their chemical shifts will be in the range of δ 6.8-7.3 ppm . The electron-withdrawing chlorine atoms will shift these signals downfield.

-

Amine Protons (2H): The -NH₂ protons will likely appear as a broad singlet around δ 3.5-4.5 ppm . The exact shift and broadness are dependent on concentration and solvent purity.

-

Methyl Protons (3H): The -CH₃ protons will appear as a sharp singlet around δ 2.1-2.4 ppm .

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The molecule has 7 carbon atoms, and due to molecular asymmetry, 7 distinct signals are expected.

-

Aromatic Carbons (6C):

-

C-N Carbon: ~δ 140-145 ppm.

-

C-Cl Carbons (2): ~δ 125-135 ppm.

-

C-CH₃ Carbon: ~δ 120-130 ppm.

-

C-H Carbons (2): ~δ 115-125 ppm.

-

-

Methyl Carbon (1C): A signal in the aliphatic region, expected around δ 15-20 ppm .

Predicted Infrared (IR) Spectrum

-

N-H Stretch: Two characteristic sharp-to-medium bands are expected in the 3400-3500 cm⁻¹ region for the asymmetric and symmetric stretching of the primary amine.

-

C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹ ).

-

C-H Stretch (Aliphatic): Signals for the methyl group will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹ ).

-

C=C Stretch (Aromatic): One to three sharp bands of variable intensity are expected in the 1500-1620 cm⁻¹ region.

-

C-N Stretch: A medium intensity band is expected around 1250-1350 cm⁻¹ .

-

C-Cl Stretch: Strong bands are expected in the fingerprint region, typically 700-850 cm⁻¹ .

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The most critical feature will be the molecular ion peak cluster. The nominal mass is 175 amu.

-

Isotopic Pattern: Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), a characteristic M⁺, [M+2]⁺, and [M+4]⁺ cluster will be observed. The approximate intensity ratio will be 9:6:1 , which is a definitive signature for a dichlorinated compound.

-

Fragmentation: Common fragmentation pathways would include the loss of a chlorine atom ([M-Cl]⁺) or a methyl radical ([M-CH₃]⁺).

Section 4: Standardized Experimental Protocols

Accurate and reproducible determination of physical properties is paramount. The following protocols are based on widely accepted laboratory standards.

Protocol 4.1: Melting Point Determination (Capillary Method)

This method is a standard for determining the melting range of a crystalline solid, a key indicator of purity.[8][9]

Objective: To determine the melting range of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (closed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If the crystals are large, gently grind them into a fine, homogeneous powder using a mortar and pestle. This ensures uniform heat transfer within the sample.

-

Loading the Capillary: Invert a capillary tube and press the open end into the powder multiple times to collect a small amount of sample.

-

Packing the Sample: Tap the closed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The packed sample height should be 2.5-3.5 mm.[8]

-

Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the block rapidly to get a rough estimate. Allow the block to cool significantly before the next step.

-

Accurate Determination:

-

Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (33°C).

-

Reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature.[9]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

The recorded melting range (e.g., 32.5-33.5 °C) provides insight into purity. Pure compounds typically have a sharp melting range of ≤1°C.

-

Protocol 4.2: Boiling Point Determination (Microscale Distillation)

This method is suitable for determining the boiling point of small quantities of liquid or low-melting solids. Standard methods like ASTM D1078 provide a robust framework for this determination.[10]

Objective: To verify the boiling point of this compound.

Apparatus:

-

Small distillation flask (e.g., 10 mL)

-

Heating mantle or sand bath

-

Condenser and receiving vessel

-

Calibrated thermometer

-

Boiling chips

Procedure:

-

Apparatus Assembly: Assemble the microscale distillation apparatus. Place 3-5 mL of the molten sample (since the melting point is 33°C, it can be gently warmed) and a few boiling chips into the distillation flask. The boiling chips are essential to prevent bumping and ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This placement ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Heating: Begin heating the flask gently. The heating rate should be controlled so that the distillate collects at a steady rate of 1-2 drops per second.

-

Equilibration: Allow the temperature to stabilize as the vapor rises and condenses. The system is at equilibrium when a constant temperature is observed on the thermometer while the liquid is actively boiling and condensing.

-

Data Recording: Record the stable temperature as the boiling point. It is also critical to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent. The literature value of 288-290 °C was recorded at 739 Torr, which is slightly below standard atmospheric pressure (760 Torr).[1]

Visualizations: Workflows and Relationships

Diagram 1: Experimental Characterization Workflow

Caption: Influence of molecular structure on physical properties.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. Available at: [Link]

-

Method for Measuring Aqueous Solubilities of Organic Compounds. (1995). Analytical Chemistry, 67(3), 655-658. Available at: [Link]

-

Classification of organic compounds by solubility. (n.d.). Available at: [Link]

-

Melting point determination. (n.d.). University of Calgary. Available at: [Link]

-

ASTM D5399-09, Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. ASTM International. Available at: [Link]

-

Melting Point Determination. Scribd. Available at: [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. Available at: [Link]

-

ASTM D7169 Boiling Point Distribution of Samples with Residues Such as Crude Oils and Atmospheric and Vacuum Residues by High-Temperature Gas Chromatography. Matestlab. Available at: [Link]

-

ASTM D7798:2020 Standard Test Method for Boiling Range Distribution. Intertek Inform. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Available at: [Link]

-

2-Chloro-6-methylaniline. PubChem. Available at: [Link]

-

Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. (n.d.). Available at: [Link]

- Preparation method of 2-chloro-6-methylaniline. (2021). Google Patents.

-

ASTM D1078-01, Standard Test Method for Distillation Range of Volatile Organic Liquids. ASTM International. Available at: [Link]

-

2,4-Dichloro-6-methylaniline. PubChem. Available at: [Link]

-

The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2,3-Dichloroaniline. Wikipedia. Available at: [Link]

-

Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry. Available at: [Link]

-

FT-IR spectra of Pure components. ResearchGate. Available at: [Link]

-

2,6-Dichloro-3-methylaniline. PubChem. Available at: [Link]

-

Benzenamine, 2,6-dichloro-. NIST WebBook. Available at: [Link]

-

2,4-dichloro-6-methylaniline. Chemsrc. Available at: [Link]

-

Specifications of this compound. Capot Chemical. Available at: [Link]

-

3,5-Dichloro-N-methylaniline. Acmec Biochemical. Available at: [Link]

-

Supporting Information for Table of Contents. (n.d.). Available at: [Link]

-

o-CHLORO-N-METHYLANILINE - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

Sources

- 1. This compound CAS#: 62077-27-4 [m.chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ww2.arb.ca.gov [ww2.arb.ca.gov]

A Technical Guide to the Spectroscopic Characterization of Dichloro-Methylaniline Derivatives

A Note on Data Availability: Comprehensive, publicly accessible, and verified spectroscopic data (NMR, IR, MS) for 2,3-dichloro-6-methylaniline (CAS 62077-27-4) is limited. The structural elucidation of specific isomers often requires dedicated synthesis and characterization, and not all such data is published in readily available databases.

Therefore, this guide has been structured to serve as an in-depth technical template. To illustrate the principles and methodologies of spectroscopic analysis for this class of compounds, we will utilize the available data for a closely related, well-documented isomer: 2,4-dichloro-6-methylaniline (CAS 30273-00-8) . The protocols, interpretation logic, and data presentation formats provided herein are directly applicable to the analysis of this compound once the corresponding experimental data is acquired.

Introduction

Substituted anilines are a critical class of chemical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. 2,4-Dichloro-6-methylaniline is a solid aromatic amine whose precise structural confirmation is paramount for its use in further synthetic applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for the unambiguous identification and purity assessment of such molecules. This guide offers a detailed examination of the spectroscopic data for 2,4-dichloro-6-methylaniline, framed from the perspective of a senior application scientist, to provide not just the data, but the causality behind the analytical choices and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

¹H NMR Data & Interpretation

The ¹H NMR spectrum of 2,4-dichloro-6-methylaniline is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl group protons. The chemical shifts are influenced by the electron-donating nature of the amino and methyl groups and the electron-withdrawing and anisotropic effects of the chlorine atoms.

Table 1: ¹H NMR Spectroscopic Data for 2,4-dichloro-6-methylaniline [1]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -NH₂ | ~4.0 (Broad) | Singlet (broad) | 2H | The amine protons are typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can vary with solvent and concentration. |

| Ar-H (H3/H5) | ~7.2 | Singlet | 1H | Aromatic proton in a position meta to the amino group and ortho to a chloro group. |

| Ar-H (H5/H3) | ~6.9 | Singlet | 1H | Aromatic proton in a position ortho to the amino group and meta to a chloro group. |

| -CH₃ | ~2.2 | Singlet | 3H | The methyl group protons appear as a singlet as there are no adjacent protons to couple with. The chemical shift is in the typical range for a methyl group attached to an aromatic ring. |

Note: The exact chemical shifts for the aromatic protons can be challenging to predict without the actual spectrum and may appear as singlets or narrowly split doublets depending on the resolution and the magnitude of the meta-coupling constant.

¹³C NMR Data & Interpretation

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule and their electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for 2,4-dichloro-6-methylaniline [1][2]

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-N (C1) | ~142 | The carbon atom attached to the nitrogen of the amine group is significantly deshielded. |

| C-Cl (C2, C4) | ~128, ~125 | Carbon atoms directly bonded to chlorine are deshielded. The different electronic environments of C2 and C4 result in distinct signals. |

| C-H (C3, C5) | ~130, ~128 | Aromatic carbons bearing a hydrogen atom. |

| C-CH₃ (C6) | ~120 | The carbon atom to which the methyl group is attached. |

| -CH₃ | ~17 | The methyl carbon is highly shielded and appears in the aliphatic region of the spectrum. |

Note: The assignments above are predictive and based on typical chemical shift ranges for substituted anilines. Precise assignment would require advanced NMR techniques like HSQC and HMBC.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra for a solid aromatic amine like 2,4-dichloro-6-methylaniline.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.

-

Cap the NMR tube and gently agitate or vortex to ensure the sample is fully dissolved.

-

-

Spectrometer Setup and Data Acquisition: [3]

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution. This is often an automated process on modern spectrometers.

-

Acquire a standard ¹H NMR spectrum. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds, with a relaxation delay of 1-5 seconds. For quantitative results, a longer relaxation delay is necessary.[4]

-

For the ¹³C NMR spectrum, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum. For ¹H NMR in CDCl₃, the residual CHCl₃ peak at 7.26 ppm is often used as a secondary reference to the primary standard, Tetramethylsilane (TMS) at 0 ppm. For ¹³C NMR, the CDCl₃ triplet at 77.16 ppm is used.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

IR Data & Interpretation

The IR spectrum of 2,4-dichloro-6-methylaniline will show characteristic absorption bands for the N-H bonds of the amine, C-H bonds of the aromatic ring and methyl group, C=C bonds of the aromatic ring, and C-Cl bonds.

Table 3: Key IR Absorption Bands for 2,4-dichloro-6-methylaniline [1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3400 - 3300 | Medium | N-H symmetric and asymmetric stretching (primary amine) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 2950 - 2850 | Medium-Weak | Aliphatic C-H stretching (from -CH₃ group) |

| 1620 - 1580 | Strong-Medium | C=C aromatic ring stretching |

| ~1500 | Strong-Medium | C=C aromatic ring stretching |

| 1300 - 1250 | Medium | C-N stretching |

| 850 - 750 | Strong | C-Cl stretching |

| ~800 | Strong | Out-of-plane C-H bending (indicative of substitution pattern) |

The presence of two bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂).[5]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders that requires minimal sample preparation.[6][7]

-

Instrument Preparation:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[8] Clean with a suitable solvent like isopropanol and wipe dry with a soft, lint-free tissue.

-

Acquire a background spectrum of the empty ATR crystal. This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid 2,4-dichloro-6-methylaniline powder onto the center of the ATR crystal. Only a few milligrams are needed.[9]

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks with their wavenumber values.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, creating a characteristic fingerprint for a molecule.[10][11]

MS Data & Interpretation

The mass spectrum of 2,4-dichloro-6-methylaniline will show a molecular ion peak (M⁺) and various fragment ions resulting from the loss of substituents or ring cleavage.

Table 4: Mass Spectrometry Data for 2,4-dichloro-6-methylaniline [1]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 175/177/179 | [C₇H₇Cl₂N]⁺ | Molecular Ion (M⁺) . The isotopic pattern is characteristic of a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl). |

| 140/142 | [M - Cl]⁺ | Loss of a chlorine radical. This is a common fragmentation pathway for chlorinated aromatic compounds.[12] |

| 113 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |

The presence of the distinctive isotopic cluster for two chlorine atoms around the molecular ion peak is a key diagnostic feature.

Proposed Fragmentation Pathway

Experimental Protocol for GC-MS with Electron Ionization

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like 2,4-dichloro-6-methylaniline.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System Configuration:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically suitable for separating aniline derivatives.

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium is commonly used with a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer Parameters:

-

Ionization Source: Electron Ionization (EI).[13]

-

Ionization Energy: Standardized at 70 eV to produce reproducible fragmentation patterns that can be compared to library spectra.[14]

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Source Temperature: Typically set around 230 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to 2,4-dichloro-6-methylaniline in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the isotopic pattern.

-

Propose structures for the major fragment ions.

-

Integrated Spectroscopic Analysis Workflow

The conclusive identification of a compound relies on the synthesis of data from multiple analytical techniques. The following workflow illustrates the logical progression of this process.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of 2,4-dichloro-6-methylaniline. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine. Mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of two chlorine atoms) through the analysis of the molecular ion and its isotopic pattern. This integrated approach ensures a high degree of confidence in the identity and purity of the compound, which is essential for its application in research and development.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268287, 2,4-Dichloro-6-methylaniline. PubChem. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

-

Stephan, A. et al. (2015). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. University of Southern Mississippi. Available at: [Link]

-

Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Available at: [Link]

-

Contreras, R. H., & Turi, L. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-7. Available at: [Link]

-

Wang, J. et al. (2019). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC - NIH. Available at: [Link]

-

Huang, S. et al. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Department of Chemistry & Biochemistry. Available at: [Link]

-

Wikipedia. (n.d.). Electron ionization. Wikipedia. Available at: [Link]

-

Proprep. (n.d.). Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. Proprep. Available at: [Link]

-

ResearchGate. (2025). NMR Spectra of Anilines. ResearchGate. Available at: [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Available at: [Link]

-

Metabolomics Workbench. (n.d.). NMR data acquisition method. Metabolomics Workbench. Available at: [Link]

-

Bull, S. D. et al. (2011). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 6(3), 344-349. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Bull, S. D. et al. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

SpectraBase. (n.d.). 2,4-Dichloroaniline - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

SpectraBase. (n.d.). 2,4-Dichloro-6-methyl aniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

CBIB. (2010). Acquisition protocol. CBIB. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6897, 2-Chloro-6-methylaniline. PubChem. Available at: [Link]

-

Jasperse, J. (n.d.). Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

-

Reddit. (2017). Is my reasoning of analysis of my NMR spectra correct?. r/chemhelp. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... ResearchGate. Available at: [Link]

Sources

- 1. 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 4. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. jascoinc.com [jascoinc.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. benchchem.com [benchchem.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to 2,3-Dichloro-6-methylaniline: Synthesis, Characterization, and Application

Abstract

2,3-Dichloro-6-methylaniline is a pivotal chemical intermediate whose structural complexity and functional group arrangement make it a valuable building block in the synthesis of high-value organic compounds. This technical guide provides an in-depth exploration of this molecule, beginning with the formal confirmation of its IUPAC nomenclature. It details the compound's critical physicochemical properties, outlines a robust and validated synthetic protocol, and describes comprehensive analytical methodologies for structural verification and purity assessment. Furthermore, this document highlights its significant role in the development of pharmaceuticals, particularly as a key precursor to targeted oncology therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights into the practical handling, synthesis, and application of this important chemical entity.

Introduction and Nomenclature

This compound, identified by the CAS Number 62077-27-4, is a substituted aniline that has garnered significant interest in synthetic organic chemistry.[1][2] Its strategic placement of chloro and methyl groups on the aniline ring imparts specific reactivity and conformational properties that are exploited in multi-step syntheses.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This nomenclature is derived by identifying the parent aniline structure and numbering the benzene ring starting from the carbon atom bonded to the amino group (-NH₂) as position 1. The substituents are then numbered to give them the lowest possible locants, with the methyl group at position 6 and the chlorine atoms at positions 2 and 3.

Its utility is most pronounced in the pharmaceutical industry, where it serves as a crucial starting material for complex active pharmaceutical ingredients (APIs). A notable example is its role as a key intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[3][4] The precise architecture of this compound is fundamental to constructing the core of such therapeutic agents, making a thorough understanding of its properties and synthesis essential for drug development professionals.[4]

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory or industrial setting.

Physicochemical Properties

The key properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source |

| CAS Number | 62077-27-4 | [1] |

| Molecular Formula | C₇H₇Cl₂N | [1] |

| Molecular Weight | 176.04 g/mol | [1] |

| Melting Point | 33 °C | [1] |

| Boiling Point | 288-290 °C (at 739 Torr) | [1] |

| Appearance | Solid | [5] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled environment.[6][7]

-

Hazard Statements: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[5][6][7][8][9]

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6][7] For operations that may generate dust, a NIOSH-approved respirator is recommended.[5]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][8]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] Keep away from incompatible materials such as strong oxidizing agents and acids.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Synthesis and Manufacturing Pathway

The synthesis of substituted anilines often involves the reduction of a corresponding nitroaromatic compound. While various methods exist, a common and effective approach involves the catalytic reduction of a suitable precursor. A representative synthesis is the reduction of 2,3-dichloro-1-methyl-4-nitrobenzene.

A validated one-pot synthesis method starts from 3-chloro-5-methyl-4-nitroaniline, which undergoes a diazotization reaction to remove the initial amino group, followed by reduction of the nitro group.[11] This approach is noted for its efficiency, mild reaction conditions, and high yield.[3][11][12]

Experimental Protocol: One-Pot Synthesis from 3-Chloro-5-methyl-4-nitroaniline

This protocol is adapted from established methodologies and provides a reliable route to the target compound.[11][12]

Step 1: Diazotization and Reductive Deamination

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-chloro-5-methyl-4-nitroaniline (25 mmol), 5 mL of water, and 20 mL of diluted sulfuric acid at 0 °C.[12]

-

Stir the mixture for 10 minutes to ensure a homogenous suspension.

-

Slowly add a solution of sodium nitrite (NaNO₂) (27 mmol) dissolved in 15 mL of water, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes.

-

Add 15 mL of 50% hypophosphorous acid (H₃PO₂) aqueous solution and stir at 0 °C for 3 hours. This step forms the intermediate 1,2-dichloro-3-methyl-4-nitrobenzene in situ.[11][12]

Step 2: Nitro Group Reduction

-

Slowly raise the temperature of the reaction mixture to 90 °C.

-

Add iron powder (87.5 mmol) in portions over approximately 1 hour. The use of iron powder in an acidic medium is a classic and cost-effective method for nitro group reduction.

-

Maintain the reaction at 90 °C for 3 hours after the final addition of iron powder.[12]

Step 3: Work-up and Purification

-

After the reaction is complete, filter the hot mixture to remove iron salts and other solid residues.

-

Cool the filtrate and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel to yield pure this compound.[12]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: One-pot synthesis workflow for this compound.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized this compound, a suite of analytical techniques must be employed. This self-validating system confirms the successful outcome of the synthesis protocol.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity sample should exhibit a single major peak.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 176.04 g/mol , along with characteristic isotopic peaks for the two chlorine atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the amine protons, with chemical shifts and coupling patterns consistent with the substituted aniline structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions would include N-H stretches for the amine group and C-Cl stretches.

Quality Control Workflow

The following diagram outlines a standard workflow for the analytical quality control of a synthesized batch of this compound.

Caption: Quality control workflow for this compound.

Applications in Drug Development

The primary and most critical application of this compound is as a key starting material in the synthesis of pharmaceuticals. Its specific structure makes it a versatile building block for creating more complex molecules with desired biological activities.[3]

The compound is a well-established precursor in the synthesis of Dasatinib, a targeted cancer therapy drug.[3][4] Dasatinib functions as a tyrosine kinase inhibitor, which blocks key signaling pathways that cancer cells rely on for growth and proliferation. The journey from a relatively simple intermediate like this compound to a life-saving drug highlights the importance of a reliable and high-quality supply chain for pharmaceutical chemical manufacturing.[4] Beyond this specific application, its structural motifs are of interest in medicinal chemistry for developing other novel therapeutic agents, including potential anti-breast cancer compounds and derivatives with bacteriostatic activity.[3]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in organic synthesis and pharmaceutical development. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profile make it a reliable and crucial component in the production of advanced therapeutics. This guide has provided a comprehensive technical overview, from its fundamental nomenclature to its critical role in oncology drug synthesis, equipping researchers and drug development professionals with the necessary knowledge to utilize this important intermediate effectively and safely.

References

-

PrepChem. (n.d.). Preparation of this compound. Retrieved from PrepChem.com. URL: [Link]

-

PubChem. (n.d.). 2,6-Dichloro-3-methylaniline. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from ResearchGate. URL: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone of Oncology: Understanding 2-Chloro-6-Methylaniline in Drug Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Autech. (n.d.). Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Retrieved from Autech. URL: [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-methylaniline. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from Capot Chemical. URL: [Link]

- Google Patents. (2021). CN112358404A - Preparation method of 2-chloro-6-methylaniline. Retrieved from Google Patents.

Sources

- 1. This compound CAS#: 62077-27-4 [m.chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,4-ジクロロ-6-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. zycz.cato-chem.com [zycz.cato-chem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

The Initial Synthesis of 2,3-Dichloro-6-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3-Dichloro-6-methylaniline

This compound is a crucial building block in the synthesis of a variety of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it an important intermediate for the development of novel kinase inhibitors, pesticides, and other biologically active molecules. The precise placement of the chloro and methyl groups on the aniline ring provides a unique steric and electronic environment that is often key to the efficacy of the final product. This guide provides an in-depth look at a reliable and efficient initial synthesis of this important compound, focusing on a two-step approach that prioritizes yield, purity, and scalability.

A Strategic Two-Step Synthesis

The most robust and reliable pathway for the synthesis of this compound involves a two-step process. This strategy circumvents the potential regioselectivity issues associated with the direct chlorination of 2-chloro-6-methylaniline. The chosen route proceeds via the formation of a nitro-intermediate, 2,3-dichloro-6-nitroaniline, followed by its reduction to the desired aniline. This approach offers excellent control over the final product's structure and purity.

The overall synthetic transformation is as follows:

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 2,3-Dichloro-6-nitroaniline via Ammonolysis

The initial step in this synthetic sequence is the preparation of 2,3-dichloro-6-nitroaniline from 2,3,4-trichloronitrobenzene. This transformation is achieved through a nucleophilic aromatic substitution reaction, specifically ammonolysis, where an amino group replaces the chlorine atom at the 4-position of the starting material. This reaction is typically carried out under pressure in an autoclave.[1][2]

Mechanistic Insights

The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by ammonia. The presence of a catalyst, such as p-hydroxybenzenesulfonic acid, can further enhance the reaction rate and selectivity.[1][2]

Experimental Protocol

The following protocol is adapted from established patent literature.[2][3][4]

-

Charging the Autoclave: In a high-pressure autoclave, charge 2,3,4-trichloronitrobenzene, water, and 30% aqueous ammonia. For every 120g of 2,3,4-trichloronitrobenzene, use approximately 180g of water and 300g of 30% ammonia water.

-

Addition of Catalyst: Add a catalytic amount of m-hydroxybenzene sulfonic acid (approximately 6g for the aforementioned scale).

-

Reaction Conditions: Seal the autoclave and stir the mixture. Heat the reaction to 80°C. The pressure will rise to approximately 0.3 MPa. Maintain these conditions for 6 hours.

-

Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the pressure and open the vessel. Filter the solid product via suction filtration.

-

Purification: Wash the isolated solid with water to remove any residual salts and ammonia. Dry the product to obtain 2,3-dichloro-6-nitroaniline. This method typically yields a product with high purity (>99%) and in high yield (>99%).[2]

Step 2: Reduction of 2,3-Dichloro-6-nitroaniline to this compound

The second and final step is the reduction of the nitro group of 2,3-dichloro-6-nitroaniline to the corresponding amine. This is a common and well-understood transformation in organic synthesis. Several methods are available for this reduction, including catalytic hydrogenation and the use of metals in acidic media.[5][6]

Choosing the Right Reduction Method

Given the presence of chlorine atoms on the aromatic ring, it is crucial to select a reduction method that minimizes the risk of hydrodehalogenation (the undesired removal of chlorine atoms). While catalytic hydrogenation with palladium on carbon is highly efficient, it can sometimes lead to dehalogenation. A safer and equally effective alternative is the use of iron powder in the presence of a weak acid like acetic acid, or catalytic hydrogenation using Raney Nickel, which is known to be less prone to causing dehalogenation of aromatic chlorides.[5] The iron/acetic acid system is particularly advantageous due to its mild conditions, cost-effectiveness, and high chemoselectivity.[5][7][8]

Mechanistic Insights (Iron/Acid Reduction)

The reduction of a nitro group with iron in an acidic medium is a heterogeneous reaction. The iron metal acts as the electron donor, and the acid serves to protonate the intermediates and generate ferrous ions. The overall reaction involves a series of single electron transfers and protonation steps, ultimately converting the nitro group to an amino group.

Experimental Protocol (Iron/Acetic Acid Reduction)

The following is a general protocol for the reduction of an aromatic nitro compound using iron and acetic acid, adapted for the specific substrate.

-